molecular formula C17H11F3N2O2S B2903243 2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625376-92-3

2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2903243
CAS No.: 625376-92-3
M. Wt: 364.34
InChI Key: NDUGPIMJRINQGZ-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.34. The purity is usually 95%.
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Biological Activity

2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H11F3N2O2S
  • Molecular Weight : 364.34 g/mol
  • CAS Number : [Not specified in the search results]

The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure includes a trifluoromethyl group, which enhances lipophilicity and bioavailability, potentially leading to improved efficacy in therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound may exhibit antitumor properties. For instance, studies on related nicotinonitrile derivatives have demonstrated their ability to inhibit cellular proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression. For example, it has been suggested that similar compounds can inhibit c-KIT kinase activity, which is crucial for certain types of tumors such as gastrointestinal stromal tumors (GISTs) .

Pharmacological Studies

A study focusing on the pharmacokinetics of related compounds showed promising results regarding absorption and distribution in vivo. These findings suggest that this compound could exhibit favorable pharmacokinetic profiles that enhance its therapeutic potential .

Case Study 1: Anticancer Efficacy

In a controlled study involving a series of nicotinonitrile derivatives, one compound demonstrated significant cytotoxic effects against breast cancer cells with an IC50 value in the low micromolar range. This study highlighted the potential of modifying the structure to enhance biological activity .

Case Study 2: Kinase Inhibition

Another study investigated the effect of related compounds on c-KIT mutations in cancer cells. The results indicated that certain modifications to the nicotinonitrile structure led to increased potency against drug-resistant mutants, suggesting a viable pathway for developing new cancer therapies .

Data Table: Biological Activity Summary

Activity Type Description Reference
Antitumor ActivityInhibits cell proliferation in cancer cell lines; potential for GIST treatment
Enzyme InhibitionPotential inhibition of c-KIT kinase; affects tumor growth
PharmacokineticsFavorable absorption and distribution profiles observed

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c1-2-5-25-16-11(8-21)12(17(18,19)20)7-13(22-16)10-3-4-14-15(6-10)24-9-23-14/h2-4,6-7H,1,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUGPIMJRINQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.